
N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonyl group attached to an amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride to form N-(4-nitrophenyl)methanesulfonamide. This intermediate is then reacted with decanoyl chloride to yield the final product. The reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Medicine: May have potential as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide would depend on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonyl and nitro groups are key functional groups that can participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)benzamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide
Uniqueness
N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide is unique due to its specific structure, which includes a decanamide chain. This structural feature may impart unique physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
61068-42-6 |
|---|---|
Molecular Formula |
C17H26N2O5S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-methylsulfonyl-N-(4-nitrophenyl)decanamide |
InChI |
InChI=1S/C17H26N2O5S/c1-3-4-5-6-7-8-9-10-17(20)18(25(2,23)24)15-11-13-16(14-12-15)19(21)22/h11-14H,3-10H2,1-2H3 |
InChI Key |
KEAVCNJGJSFZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


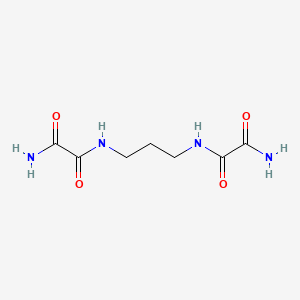
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)

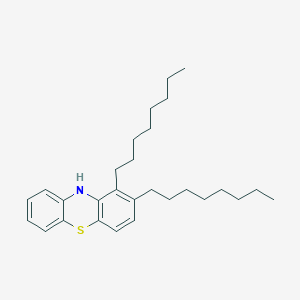
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
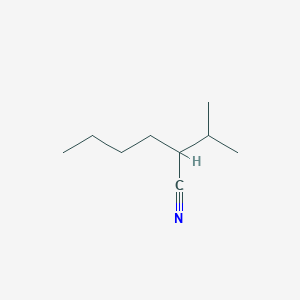
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
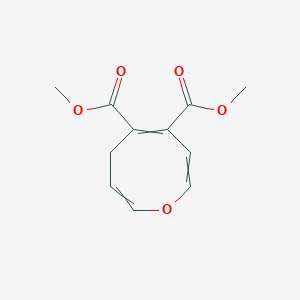
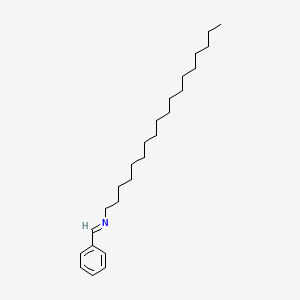

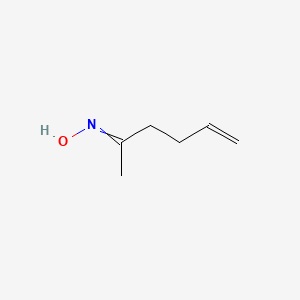

![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)
